(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine
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Overview
Description
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylmorpholine and trifluoromethylating agents.
Reaction Conditions:
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-2-methyl-6-(hydroxymethyl)morpholine: Similar in structure but with a hydroxymethyl group instead of a trifluoromethyl group.
(2S,6R)-2-methyl-6-(chloromethyl)morpholine: Contains a chloromethyl group instead of a trifluoromethyl group.
(2S,6R)-2-methyl-6-(bromomethyl)morpholine: Features a bromomethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics distinguish it from other similar compounds and make it particularly valuable in specific applications.
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
BPVZRPRBZRIGRK-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C(F)(F)F |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F |
Origin of Product |
United States |
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